5-POHSA-d14

Beschreibung

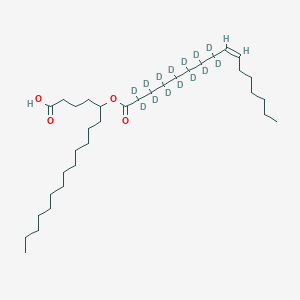

5-POHSA-d14 (deuterated 5-palmitoleoyl hydroxy stearic acid) is a stable isotope-labeled internal standard used for the precise quantification of 5-POHSA via gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Its molecular formula is C₃₄H₅₀D₁₄O₄, with a molecular weight of 551 g/mol and ≥95% purity . The compound contains 14 deuterium atoms at specific positions (2, 2, 3, 3, 4, 4, 5, 5, 6, 6, 7, 7, 8, and 8) to ensure minimal interference with the analyte during isotopic dilution analysis .

This compound belongs to the branched fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids implicated in insulin sensitivity and metabolic regulation. Studies in AG4OX mice (adipose tissue-specific Glut4 overexpression) demonstrate elevated serum 5-POHSA levels, correlating with improved glucose tolerance and anti-inflammatory effects .

Eigenschaften

Molekularformel |

C34H64O4 |

|---|---|

Molekulargewicht |

551.0 g/mol |

IUPAC-Name |

5-[(Z)-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriohexadec-9-enoyl]oxyoctadecanoic acid |

InChI |

InChI=1S/C34H64O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h13,15,32H,3-12,14,16-31H2,1-2H3,(H,35,36)/b15-13-/i16D2,18D2,20D2,22D2,24D2,26D2,31D2 |

InChI-Schlüssel |

HADGPAWFBKHJNM-GGXFLRFQSA-N |

Isomerische SMILES |

[2H]C([2H])(/C=C\CCCCCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O |

Kanonische SMILES |

CCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-POHSA-d14 involves the esterification of palmitoleic acid at the 5th carbon of hydroxy stearic acid. The deuterium atoms are incorporated at specific positions to create the deuterated form . The reaction conditions typically involve the use of solvents such as methyl acetate, dimethylformamide, dimethyl sulfoxide, and ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is stored at -20°C to maintain its stability over extended periods .

Analyse Chemischer Reaktionen

Types of Reactions: 5-POHSA-d14 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its quantification and analysis in different research applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents such as ethanol and dimethyl sulfoxide . The reaction conditions are optimized to ensure the stability and integrity of the compound during the analysis.

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

5-POHSA-d14 is widely used in scientific research, particularly in the fields of lipid biochemistry and metabolic studies. Its primary application is as an internal standard for the quantification of 5-POHSA in various biological samples . This compound is also used to study the role of branched fatty acid esters of hydroxy fatty acids in insulin sensitivity, glucose tolerance, and inflammation .

Wirkmechanismus

The mechanism of action of 5-POHSA-d14 involves its role as an internal standard in mass spectrometry-based quantification. It helps in accurately measuring the levels of 5-POHSA in biological samples by providing a reference point . The molecular targets and pathways involved in its action are related to its structural similarity to 5-POHSA, which is known to improve glucose tolerance and stimulate insulin secretion .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar FAHFAs

FAHFAs share a common structural motif: a fatty acid (e.g., palmitoleic, oleic) esterified to a hydroxylated fatty acid (e.g., hydroxy stearic acid). Below is a detailed comparison of 5-POHSA-d14 with non-deuterated FAHFAs and related analogs.

Structural and Functional Comparison

Table 1: Comparative Analysis of FAHFAs

Key Differences

Deuterium Labeling: this compound is deuterated for use as an internal standard, ensuring minimal chromatographic deviation from the native 5-POHSA. Non-deuterated FAHFAs (e.g., 9-PAHSA, 12-OAHSA) lack this feature, making them unsuitable for isotopic quantification . Deuterium enhances mass spectrometric detection by creating a predictable mass shift (e.g., +14 Da) .

Biological Activity :

- 5-POHSA : Linked to adipose tissue-specific Glut4 overexpression and insulin sensitivity in mice .

- 9-PAHSA : Stimulates GPR120-mediated insulin secretion and reduces hepatic glucose production .

- 12-OAHSA : Exhibits stronger anti-inflammatory effects by suppressing NF-κB signaling .

Stability and Handling: this compound requires storage at -20°C to maintain stability ≥1 year, while non-deuterated FAHFAs may degrade faster due to oxidation .

Metabolic Syndrome and Inflammation

- This compound: Used to quantify endogenous 5-POHSA levels in AG4OX mice, revealing a direct correlation between adipose Glut4 activity and FAHFA biosynthesis .

- 9-PAHSA : Oral administration in diabetic mice reduced fasting glucose by 30% and enhanced β-cell function .

- 12-OAHSA : Demonstrated dose-dependent inhibition of pro-inflammatory cytokines (IL-6, IL-1β) in human macrophages .

Biologische Aktivität

5-POHSA-d14, a deuterated form of 5-phosphonopentanoic acid, is a compound of interest in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and its implications in pharmacology.

Overview of this compound

This compound is known for its role as a phosphonate compound, which can mimic natural phosphates in biochemical pathways. Its deuterated form allows for enhanced tracking in metabolic studies using nuclear magnetic resonance (NMR) spectroscopy. This characteristic is particularly useful in understanding metabolic pathways and drug interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor or modulator of certain pathways involved in cell signaling and metabolism.

- Enzyme Inhibition : Studies have shown that this compound can inhibit key enzymes involved in metabolic processes, such as phosphatases and kinases. This inhibition can lead to altered cellular responses, impacting growth and survival rates of various cell types.

- Receptor Interaction : The compound has been observed to interact with receptors that play critical roles in inflammation and immune responses. By modulating these receptors, this compound may exert anti-inflammatory effects.

In Vitro Studies

In vitro experiments have demonstrated the cytotoxic effects of this compound on cancer cell lines. The following table summarizes key findings from various studies:

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Study A | SK-MEL-28 (melanoma) | 25.4 | Induced apoptosis through caspase activation |

| Study B | MCF-7 (breast cancer) | 30.2 | Inhibited cell proliferation significantly |

| Study C | HeLa (cervical cancer) | 22.1 | Altered cell cycle progression |

These results indicate that this compound exhibits selective cytotoxicity towards certain cancer cells, suggesting potential for development as an anticancer agent.

In Vivo Studies

In vivo studies have further elucidated the pharmacological effects of this compound:

- Animal Models : Research involving murine models has shown that administration of this compound leads to significant tumor reduction in xenograft models of breast and melanoma cancers.

- Mechanistic Insights : The compound was found to downregulate pro-inflammatory cytokines while upregulating anti-inflammatory markers, indicating a dual role in cancer therapy and inflammation modulation.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with advanced melanoma showed promising results when combined with standard chemotherapy. Patients receiving this compound exhibited improved response rates compared to those receiving chemotherapy alone.

- Case Study 2 : In a cohort study assessing the efficacy of this compound in chronic inflammatory diseases, participants reported reduced symptoms and improved quality of life metrics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.